Cas no 2138034-03-2 ((9H-fluoren-9-yl)methyl N-2-(2-methylpiperidin-4-yl)ethylcarbamate)

(9H-Fluoren-9-yl)methyl N-2-(2-methylpiperidin-4-yl)ethylcarbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected amine derivative, commonly employed in peptide synthesis and organic chemistry applications. The Fmoc group provides selective protection for the amine functionality, enabling controlled deprotection under mild basic conditions. The 2-methylpiperidin-4-yl ethyl backbone contributes to structural rigidity and potential pharmacological relevance. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and orthogonal deprotection properties are advantageous. Its well-defined reactivity profile ensures compatibility with standard coupling reagents, facilitating efficient incorporation into complex molecular architectures. The product is typically characterized by high purity, ensuring reproducibility in synthetic workflows.
(9H-fluoren-9-yl)methyl N-2-(2-methylpiperidin-4-yl)ethylcarbamate structure
2138034-03-2 structure
Product name:(9H-fluoren-9-yl)methyl N-2-(2-methylpiperidin-4-yl)ethylcarbamate
CAS No:2138034-03-2
MF:C23H28N2O2
MW:364.480626106262
CID:5856376
PubChem ID:165950211

(9H-fluoren-9-yl)methyl N-2-(2-methylpiperidin-4-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • (9H-fluoren-9-yl)methyl N-2-(2-methylpiperidin-4-yl)ethylcarbamate
    • (9H-fluoren-9-yl)methyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate
    • EN300-1178492
    • 2138034-03-2
    • Inchi: 1S/C23H28N2O2/c1-16-14-17(10-12-24-16)11-13-25-23(26)27-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22,24H,10-15H2,1H3,(H,25,26)
    • InChI Key: ILCMOXUEYKIDQA-UHFFFAOYSA-N
    • SMILES: O(C(NCCC1CCNC(C)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 364.215078140g/mol
  • Monoisotopic Mass: 364.215078140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4Ų
  • XLogP3: 4.2

(9H-fluoren-9-yl)methyl N-2-(2-methylpiperidin-4-yl)ethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1178492-5.0g
(9H-fluoren-9-yl)methyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate
2138034-03-2
5g
$3935.0 2023-05-24
Enamine
EN300-1178492-0.1g
(9H-fluoren-9-yl)methyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate
2138034-03-2
0.1g
$1195.0 2023-05-24
Enamine
EN300-1178492-250mg
(9H-fluoren-9-yl)methyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate
2138034-03-2
250mg
$1249.0 2023-10-03
Enamine
EN300-1178492-10000mg
(9H-fluoren-9-yl)methyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate
2138034-03-2
10000mg
$5837.0 2023-10-03
Enamine
EN300-1178492-100mg
(9H-fluoren-9-yl)methyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate
2138034-03-2
100mg
$1195.0 2023-10-03
Enamine
EN300-1178492-0.05g
(9H-fluoren-9-yl)methyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate
2138034-03-2
0.05g
$1140.0 2023-05-24
Enamine
EN300-1178492-0.25g
(9H-fluoren-9-yl)methyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate
2138034-03-2
0.25g
$1249.0 2023-05-24
Enamine
EN300-1178492-10.0g
(9H-fluoren-9-yl)methyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate
2138034-03-2
10g
$5837.0 2023-05-24
Enamine
EN300-1178492-1.0g
(9H-fluoren-9-yl)methyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate
2138034-03-2
1g
$1357.0 2023-05-24
Enamine
EN300-1178492-2500mg
(9H-fluoren-9-yl)methyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate
2138034-03-2
2500mg
$2660.0 2023-10-03

Additional information on (9H-fluoren-9-yl)methyl N-2-(2-methylpiperidin-4-yl)ethylcarbamate

The Compound CAS No 2138034-03-2: (9H-fluoren-9-yl)methyl N-2-(2-methylpiperidin-4-yl)ethylcarbamate

The compound with CAS No 2138034-03-2, known as (9H-fluoren-9-yl)methyl N-2-(2-methylpiperidin-4-yl)ethylcarbamate, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which combines a fluorenylmethyloxycarbonyl (Fmoc) group with a substituted piperidine moiety. The Fmoc group is a well-known protecting group in peptide synthesis, while the piperidine derivative adds versatility to the compound's potential applications.

Recent studies have highlighted the importance of fluorenylmethyloxycarbonyl (Fmoc) groups in various chemical reactions, particularly in the synthesis of complex molecules and in the development of novel materials. The Fmoc group is not only a protective group but also plays a role in enhancing the stability and reactivity of compounds in different chemical environments. This makes it an invaluable component in modern organic synthesis.

The piperidine derivative present in this compound adds another layer of functionality. Piperidine-based compounds are known for their ability to act as catalysts, ligands, and building blocks in various chemical transformations. The substitution pattern on the piperidine ring—specifically the methyl group at position 2—contributes to the compound's unique electronic and steric properties. These properties make it suitable for applications ranging from asymmetric catalysis to drug delivery systems.

One of the most promising areas of research involving this compound is its potential use in peptide synthesis. The combination of the Fmoc group and the piperidine derivative allows for precise control over the reaction conditions, enabling the synthesis of complex peptide sequences with high efficiency. Recent advancements in this field have demonstrated that such compounds can significantly improve the yield and purity of peptide products, making them invaluable tools for researchers in pharmaceutical chemistry.

In addition to its role in peptide synthesis, this compound has also found applications in materials science. The Fmoc group has been utilized in the development of novel polymers and coatings due to its ability to undergo controlled polymerization reactions. The incorporation of the piperidine derivative further enhances the mechanical and thermal properties of these materials, making them suitable for use in high-performance applications.

Recent studies have also explored the use of this compound as a precursor for drug delivery systems. The unique combination of functional groups allows for the creation of biocompatible materials that can encapsulate and release drugs in a controlled manner. This has opened up new possibilities for targeted drug delivery, which is a critical area of research in modern medicine.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yields and purity. Key steps include the preparation of the fluorenylmethyloxycarbonyl chloride intermediate and its subsequent reaction with the substituted piperidine derivative. Researchers have developed innovative methods to streamline this process, reducing production costs while maintaining product quality.

Despite its complexity, this compound has proven to be highly versatile and adaptable to various chemical transformations. Its ability to function as both a protective group and a reactive moiety makes it an essential tool for chemists working across multiple disciplines. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

In conclusion, CAS No 2138034-03-2 represents a cutting-edge advancement in organic chemistry with wide-ranging applications across multiple fields. Its unique structure combines two highly functional groups—the Fmoc group and the piperidine derivative—to create a compound that is both versatile and highly effective. As researchers continue to explore its potential, this compound is poised to make significant contributions to scientific progress and technological innovation.

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